molecular formula C9H9FO3S B1305474 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone CAS No. 82652-12-8

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone

Cat. No.: B1305474
CAS No.: 82652-12-8
M. Wt: 216.23 g/mol
InChI Key: VSVWRPDWOFICOX-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions.

    Procedure: The 3-fluorobenzaldehyde is first converted to 3-fluorophenyl ethanone through a Friedel-Crafts acylation reaction. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    2-(Methylsulfonyl)ethanone: Lacks the fluorophenyl group, leading to different applications and biological activities.

Uniqueness

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone is unique due to the combination of the fluorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWRPDWOFICOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379185
Record name 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82652-12-8
Record name 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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